molecular formula C20H38O2 B12743957 Lactobacillic acid methyl ester CAS No. 112418-57-2

Lactobacillic acid methyl ester

Cat. No.: B12743957
CAS No.: 112418-57-2
M. Wt: 310.5 g/mol
InChI Key: HASAQWANQLNRRS-RBUKOAKNSA-N
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Description

Lactobacillic acid methyl ester is a naturally occurring compound derived from lactobacillic acid, which is a type of fatty acid. Lactobacillic acid is known for its unique cyclopropane ring structure within its carbon chain. This compound is found in various bacterial species, including those of the genus Lactobacillus . The methyl ester form is created by esterifying lactobacillic acid with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactobacillic acid methyl ester can be synthesized through the esterification of lactobacillic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The reaction can be represented as follows:

Lactobacillic acid+MethanolLactobacillic acid methyl ester+Water\text{Lactobacillic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Lactobacillic acid+Methanol→Lactobacillic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a reactor where lactobacillic acid and methanol are mixed with an acid catalyst. The mixture is heated to promote the reaction, and the resulting ester is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Lactobacillic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Another alcohol and an acid or base catalyst.

Major Products

    Hydrolysis: Lactobacillic acid and methanol.

    Reduction: Lactobacillic alcohol.

    Transesterification: A different ester and methanol.

Mechanism of Action

Comparison with Similar Compounds

Lactobacillic acid methyl ester can be compared with other cyclopropane fatty acid esters, such as:

This compound is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

112418-57-2

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 10-[(1R,2S)-2-hexylcyclopropyl]decanoate

InChI

InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1

InChI Key

HASAQWANQLNRRS-RBUKOAKNSA-N

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC

Origin of Product

United States

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